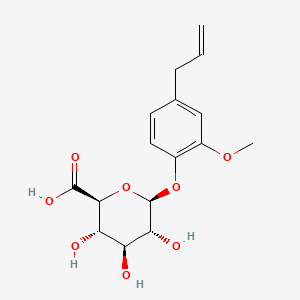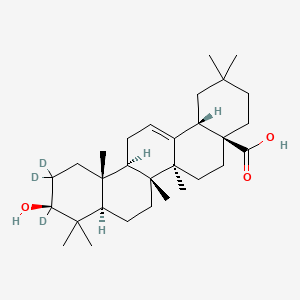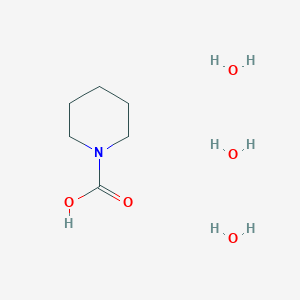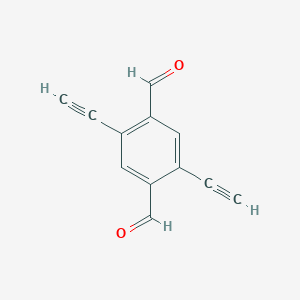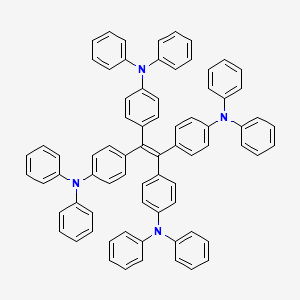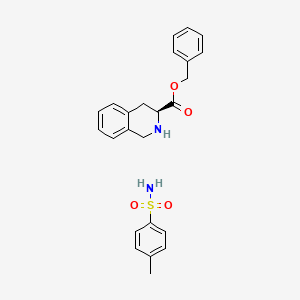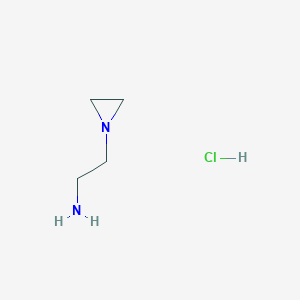
2-(Aziridin-1-yl)ethanamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aziridin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethanamine hydrochloride typically involves the reaction of aziridine with ethylenediamine under controlled conditions. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another approach involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of 2-(Aziridin-1-yl)ethanamine hydrochloride often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
2-(Aziridin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted ethanamines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted ethanamines.
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced amines or simpler amine derivatives.
科学的研究の応用
2-(Aziridin-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Aziridin-1-yl)ethanamine hydrochloride involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of various biologically active molecules, depending on the nucleophile involved. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity.
2-Methylaziridine: A methyl-substituted derivative of aziridine.
2-(Aziridin-1-yl)ethanol: An ethanol-substituted derivative of aziridine.
Uniqueness
2-(Aziridin-1-yl)ethanamine hydrochloride is unique due to its specific structure, which combines the reactivity of the aziridine ring with the functional versatility of the ethanamine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C4H11ClN2 |
|---|---|
分子量 |
122.60 g/mol |
IUPAC名 |
2-(aziridin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-2-6-3-4-6;/h1-5H2;1H |
InChIキー |
HWJHAHGHSWKFJH-UHFFFAOYSA-N |
正規SMILES |
C1CN1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


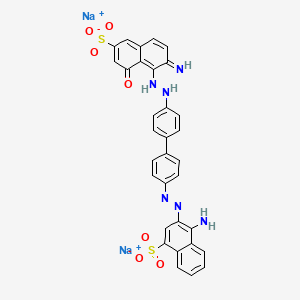
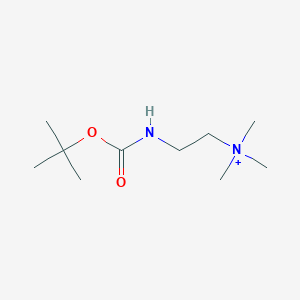
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
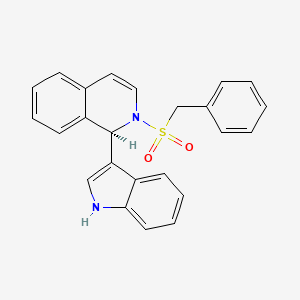

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
